Lipophilicity: 6-Fluoro vs. 6-Chloro Analog
The 6-fluoro-4-nitro-1H-indazole exhibits a markedly lower calculated lipophilicity compared to its 6-chloro analog. This is a key differentiator for applications where a less lipophilic scaffold is desired to modulate solubility or permeability. While direct experimental LogP data are limited, the computed LogP for 6-fluoro-4-nitro-1H-indazole is approximately 1.38 , compared to a PubChem-computed XLogP3-AA of 2.0 for 6-chloro-4-nitro-1H-indazole [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Computed LogP: 1.38 (Fluorochem) to 2.13 (ChemSrc) |
| Comparator Or Baseline | 6-Chloro-4-nitro-1H-indazole: XLogP3-AA 2.0 (PubChem) |
| Quantified Difference | The fluoro analog is approximately 0.6 to 0.7 LogP units less lipophilic than the chloro analog based on the Fluorochem value. |
| Conditions | Computed values from different sources; note that absolute LogP values can vary by calculation method. |
Why This Matters
The lower LogP of the fluoro derivative suggests better aqueous solubility, which can be crucial for reaction work-ups in polar solvents and for achieving desirable ADME properties in early-stage drug discovery programs.
- [1] PubChem. 6-Chloro-4-nitro-1H-indazole, Compound Summary. XLogP3-AA: 2.0. View Source
